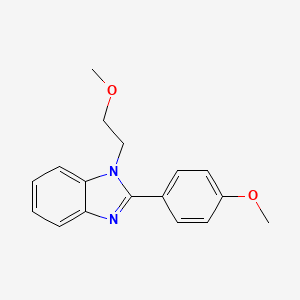

1-(2-methoxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methoxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole is a benzimidazole derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core substituted with a 2-methoxyethyl group and a 4-methoxyphenyl group, which contribute to its distinct chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring. For instance, the reaction can be carried out in the presence of acetic acid or hydrochloric acid under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Condensation of o-Phenylenediamine

The benzimidazole core is formed via condensation of o-phenylenediamine with a carbonyl source. For the 4-methoxyphenyl substituent at position 2, 4-methoxybenzaldehyde is typically used .

Example reaction :

texto-phenylenediamine + 4-methoxybenzaldehyde → 2-(4-methoxyphenyl)-1H-benzimidazole

This reaction is catalyzed by Zn(OTf)₂ in ethanol under reflux (8 hours, 92% yield) .

N-Alkylation at Position 1

The 2-methoxyethyl group is introduced via N-alkylation using 2-methoxyethyl chloride or bromide in the presence of a base (e.g., K₂CO₃) .

Example reaction :

text2-(4-methoxyphenyl)-1H-benzimidazole + 2-methoxyethyl chloride → 1-(2-methoxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole

Yields depend on reaction conditions, with polar aprotic solvents (e.g., DMF) improving efficiency .

Electrophilic Substitution

The electron-rich benzimidazole ring undergoes electrophilic substitution at positions 5 and 6 . Common reactions include:

- Nitration : HNO₃/H₂SO₄ introduces nitro groups (meta-directing effect of methoxy) .

- Halogenation : Br₂/FeBr₃ or Cl₂/AlCl₃ adds halogens .

Stability Under Acidic/Basic Conditions

- Acidic conditions : Protonation occurs at the imidazole nitrogen, forming a stable cation .

- Basic conditions : The methoxy groups are resistant to hydrolysis, but prolonged heating may cleave the N-alkyl chain .

Catalyst Performance

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Zn(OTf)₂ | Ethanol | 78 | 8 | 92 | |

| Polyphosphoric acid | Xylene | 140 | 6 | 51 | |

| Fe/S redox | — | 200 | 2 | 70 |

Biological Activity

- Antifungal : Analogous N-alkylated benzimidazoles show MIC values of 64 μg/mL against Candida albicans .

- Antiproliferative : Derivatives with lipophilic substituents (e.g., heptyl) exhibit IC₅₀ values of 16–29 μM against cancer cell lines .

Spectroscopic Characterization

Aplicaciones Científicas De Investigación

1-(2-Methoxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-(2-methoxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

- 2-(4-Methoxyphenyl)-1H-benzimidazole

- 1-(2-Methoxyethyl)-1H-benzimidazole

- 2-(4-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid

Comparison: Compared to these similar compounds, 1-(2-methoxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole is unique due to the presence of both the 2-methoxyethyl and 4-methoxyphenyl groups. This dual substitution pattern imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, potentially leading to enhanced biological activity and specificity.

Actividad Biológica

1-(2-Methoxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and antiviral research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core with methoxyethyl and methoxyphenyl substituents, contributing to its lipophilicity and potential biological interactions. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to cancer cell proliferation.

- Receptor Modulation : It may bind to various receptors, influencing cellular signaling pathways.

Anticancer Activity

Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

| Cell Line | IC50 (µM) | Comparison Agent | Notes |

|---|---|---|---|

| MDA-MB-231 | 3.1 | Doxorubicin | Significant inhibition observed |

| HCT 116 | 3.7 | Etoposide | Comparable efficacy in low micromolar range |

| MCF-7 | 1.2 | - | High selectivity noted |

| HEK 293 | 5.3 | - | Moderate activity |

The compound demonstrated low micromolar concentrations required for inhibition, indicating potent anticancer properties .

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits notable antimicrobial activity. The following table outlines its effectiveness against various microbial strains:

| Microbial Strain | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 16 | Gram-positive bacteria |

| Enterococcus faecalis | 8 | Gram-positive bacteria |

| Escherichia coli | 32 | Gram-negative bacteria |

These findings suggest that the compound could serve as a potential antimicrobial agent, particularly against resistant strains .

Antiviral Activity

Preliminary studies have indicated that this compound may also possess antiviral properties. It has been tested against several viruses, including those from the Flaviviridae family, showing inhibitory effects on helicase activity associated with hepatitis C virus (HCV) .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study A : Investigated the antiproliferative effects on breast cancer cell lines, revealing that the compound induced apoptosis through mitochondrial pathways, leading to increased caspase activation .

- Study B : Focused on antimicrobial efficacy against resistant bacterial strains, demonstrating that the compound outperformed traditional antibiotics in certain assays .

Propiedades

IUPAC Name |

1-(2-methoxyethyl)-2-(4-methoxyphenyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-20-12-11-19-16-6-4-3-5-15(16)18-17(19)13-7-9-14(21-2)10-8-13/h3-10H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMBTHJIFVTTJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.